4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Description
4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C19H12Cl2F3N3O2S and its molecular weight is 474.28. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Arrangement
- A study by Dai et al. (2011) explores the crystal structure of a closely related compound, highlighting the angles formed between different phenyl rings and the pyrazole ring. This provides insights into the molecular arrangement which can be fundamental in understanding the compound's reactivity and interaction with other molecules (Dai, H. et al., 2011).
Synthetic Routes and Characterization
- Batezila and Holzer (2010) have synthesized a similar compound through a specific treatment process. They provide detailed spectroscopic data (1H NMR, 13C NMR, 15N NMR, IR, MS), which is crucial for characterizing similar pyrazole derivatives (Batezila, G. & Holzer, W., 2010).
Structural Characterization and Isostructural Analysis
- Kariuki, Abdel-Wahab, and El‐Hiti (2021) have conducted a structural characterization of isostructural pyrazoles, which may provide insights into the structural properties and potential applications of the compound (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Bioisosteric Replacement and Conformational Analysis
- Srivastava et al. (2008) discuss the design, synthesis, and conformational analysis of compounds similar to the query compound. This research is significant for understanding how structural changes can affect the biological activity of such molecules (Srivastava, B. K. et al., 2008).
Synthesis and Crystallography
- Jing (2012) and Kamani et al. (2019) provide methods for synthesizing similar compounds and confirming their structures through crystallography. This is essential for understanding the formation and arrangement of such molecules (Jing, Z., 2012); (Kamani, R. et al., 2019).
Molecular Docking and Antimicrobial Activities
- Siddiqui et al. (2014) explore the synthesis, molecular docking, and antibacterial potential of similar compounds. This kind of study is essential to understand the potential biological applications and interactions of the compound (Siddiqui, S. Z. et al., 2014).
Radiochemical Synthesis for Environmental Studies
- Liu et al. (2011) describe the synthesis of a pyrazole compound, similar to the query, for use as a radiotracer in environmental studies, highlighting its potential in understanding environmental interactions and metabolism (Liu, X. et al., 2011).
Anticancer and Antimicrobial Potential
- Katariya, Vennapu, and Shah (2021) investigate compounds with a pyrazole structure for their potential anticancer and antimicrobial activities. This indicates the therapeutic potential of such compounds in medical research (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).
Catalysis in Organic Synthesis
- Tayebi et al. (2011) discuss the use of pyrazole compounds in catalyzing specific organic synthesis reactions, which could be relevant for the chemical synthesis and modification of the compound (Tayebi, S. et al., 2011).
Anti-Inflammatory and COX-2 Selective Inhibitors
- Yao et al. (2021) explore pyrazole sulfonate compounds for their anti-inflammatory effects and as selective COX-2 inhibitors, suggesting potential pharmaceutical applications for related compounds (Yao, H. et al., 2021).
Properties
IUPAC Name |
[(E)-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3N3O2S/c1-27-17(30-12-8-6-11(20)7-9-12)14(16(26-27)19(22,23)24)10-25-29-18(28)13-4-2-3-5-15(13)21/h2-10H,1H3/b25-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJXAXQOCYRHHV-KIBLKLHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2Cl)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2Cl)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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